molecular formula C16H15N3O2 B4511015 N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B4511015
M. Wt: 281.31 g/mol
InChI Key: QFYJBCFSPVKIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide is a benzimidazole-derived compound characterized by a benzamide group attached to the 5-position of the benzimidazole core and a methoxymethyl substituent at the 2-position. The methoxymethyl group enhances solubility and may influence receptor-binding interactions due to its electron-donating properties.

Properties

IUPAC Name

N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-21-10-15-18-13-8-7-12(9-14(13)19-15)17-16(20)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYJBCFSPVKIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide typically involves the condensation of o-phenylenediamine with benzaldehyde derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or acetic acid. The resulting benzimidazole intermediate is then further reacted with methoxymethyl chloride to introduce the methoxymethyl group at the 2-position of the benzimidazole ring .

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting biological pathways. For example, it may act as an allosteric activator of human glucokinase, enhancing its catalytic activity and regulating glucose metabolism . The specific molecular targets and pathways involved depend on the biological context and the specific application being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzimidazole Derivatives

Compound Name Substituents (Position) Molecular Weight Key Functional Groups Reference ID
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide Methoxymethyl (2), Benzamide (5) 287.34 Benzimidazole, Benzamide
N-(2-Amino-1H-benzimidazol-5-yl)benzamide Amino (2), Benzamide (5) 252.27 Benzimidazole, Benzamide
Compound 9c () Phenoxymethyl, Triazole, Thiazole ~500 (estimated) Triazole, Thiazole, Phenoxymethyl
[125I]PIMBA () Piperidinyl, Iodo, Methoxy N/A Radioiodinated Benzamide
N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Tetrazole (2), Benzamide ~280 (estimated) Tetrazole, Benzamide
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide Methoxymethyl (2), Thiophene-carboxamide (5) 287.34 Thiophene, Carboxamide

Key Observations :

  • Methoxymethyl vs.
  • Thiophene vs. Benzamide : The thiophene-carboxamide analog () retains the methoxymethyl group but replaces benzamide with a thiophene ring, which may alter electronic properties and binding specificity .
  • Triazole-Thiazole Hybrids : Compounds like 9c () incorporate larger heterocyclic systems, increasing molecular complexity and likely improving receptor interaction through multipoint binding .

Table 2: Pharmacological Profiles of Selected Analogs

Compound Name Target/Activity EC50/Kd Value Key Findings Reference ID
N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide GPR35 Agonist EC50 = 0.041 μM High potency, complies with Lipinski’s rule
[125I]PIMBA (Sigma Receptor Ligand) DU-145 Prostate Cancer Cells Kd = 5.80 nM High tumor uptake in vivo
Compound 9c () α-Glucosidase Inhibition Docking score: -9.7 kcal/mol Strong binding to active site
N-(2-Amino-1H-benzimidazol-5-yl)benzamide Unknown N/A Research use only (no activity data)

Key Observations :

  • GPR35 Agonism: The tetrazole-substituted benzamide () demonstrates nanomolar potency, suggesting that electron-withdrawing groups (tetrazole) enhance GPR35 activation compared to the methoxymethyl group .
  • Sigma Receptor Targeting: Radioiodinated benzamides like [125I]PIMBA show high affinity for prostate cancer cells (Kd = 5.80 nM), indicating that benzamide derivatives with lipophilic substituents (e.g., piperidinyl) are effective diagnostic agents .
  • Enzyme Inhibition : Compound 9c’s α-glucosidase inhibition () highlights the role of triazole-thiazole motifs in enhancing binding affinity through hydrophobic interactions .

Physicochemical and Druglikeness Properties

Table 3: Physicochemical Comparison

Compound Name logP (Predicted) Solubility Hydrogen Bond Donors/Acceptors Molecular Weight Reference ID
This compound ~2.5 Moderate (DMF) 2 Donors, 4 Acceptors 287.34
N-(2-Amino-1H-benzimidazol-5-yl)benzamide ~1.8 High (aqueous) 3 Donors, 4 Acceptors 252.27
Compound 56 () ~2.1 Moderate 2 Donors, 6 Acceptors ~300
[125I]PIMBA ~3.0 Low (lipophilic) 1 Donor, 4 Acceptors ~450

Key Observations :

  • Methoxymethyl vs. Amino Group: The amino analog () has lower logP and higher solubility due to increased polarity, whereas the methoxymethyl group provides a balance between lipophilicity and solubility .
  • Druglikeness : Compounds complying with Lipinski’s rule (e.g., ) typically exhibit molecular weights <500 and logP <5, making the target compound (MW = 287.34, logP ~2.5) a promising candidate for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.